1-(2,3-dihydro-1H-inden-5-yl)piperazine
Overview
Description
1-(2,3-dihydro-1H-inden-5-yl)piperazine is a chemical compound with the molecular formula C13H18N2 It is known for its unique structure, which combines an indane moiety with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)piperazine typically involves the reaction of 2,3-dihydro-1H-indene with piperazine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the piperazine, followed by nucleophilic substitution with 2,3-dihydro-1H-indene . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-dihydro-1H-inden-5-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated indane or piperazine rings.
Substitution: Functionalized piperazine derivatives.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-5-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The indane moiety can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(2,3-dihydro-1H-inden-2-yl)piperazine
- 1-(2,3-dihydro-1H-inden-6-yl)piperazine
- 1-(2,3-dihydro-1H-inden-7-yl)piperazine
Comparison: 1-(2,3-dihydro-1H-inden-5-yl)piperazine is unique due to the position of the indane moiety, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .
Biological Activity
1-(2,3-Dihydro-1H-inden-5-yl)piperazine is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 2,3-dihydro-1H-indene moiety. This configuration imparts unique steric and electronic properties that influence its reactivity and biological interactions. The piperazine moiety is known for its role in various pharmacologically active compounds, particularly in the development of drugs targeting central nervous system disorders .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of this compound have shown significant cytotoxic effects against prostate cancer cells. The IC50 values for these derivatives were reported in the low micromolar range, indicating potent activity .
Table 1: Cytotoxic Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | LNCaP (prostate cancer) | 0.65 |
Derivative B | PC-3 (prostate cancer) | 0.76 |
Derivative C | MCF-7 (breast cancer) | 2.3 |
Antiviral Activity
The compound has also been investigated for its antiviral properties. It was found to exhibit inhibitory effects against several viruses, including those responsible for respiratory infections. The exact mechanism involves the modulation of viral replication pathways .
Table 2: Antiviral Efficacy of Related Compounds
Compound | Virus Type | EC50 (µM) | Selectivity Index |
---|---|---|---|
Compound X | RSV | 5–28 | >10 |
Compound Y | HCV | 6.7 | 35.46 |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cellular pathways. It is believed to modulate neurotransmitter systems and inhibit enzymes involved in cell signaling and metabolism .
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound binds to various receptors, including those implicated in cancer and viral infections. These studies suggest that the binding affinity is influenced by the structural configuration of the piperazine and indene moieties .
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models.
- Prostate Cancer Study : A study conducted on LNCaP cells showed that derivatives of this compound significantly inhibited cell proliferation compared to control groups .
- Antiviral Screening : In a screening assay against respiratory syncytial virus (RSV), compounds derived from this structure exhibited promising antiviral activity with low cytotoxicity .
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-11-4-5-13(10-12(11)3-1)15-8-6-14-7-9-15/h4-5,10,14H,1-3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPXJJPLCBBUBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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